molecular formula C18H17NO4 B3832070 N-benzyl-2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-butenamide

N-benzyl-2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-butenamide

Cat. No. B3832070
M. Wt: 311.3 g/mol
InChI Key: QJHXPABQGCMFEG-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-butenamide, also known as BMB-4, is a synthetic compound that has shown potential for use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further study. In

Mechanism of Action

The mechanism of action of N-benzyl-2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-butenamide is not fully understood, but it is thought to involve binding to the active site of the proteasome and inhibiting its activity. This leads to an accumulation of ubiquitinated proteins and ultimately cell death. This compound has also been found to induce apoptosis in cancer cells, further highlighting its potential as a therapeutic agent.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its proteasome inhibitory activity, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. This compound has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-butenamide in lab experiments is its specificity for the proteasome. Unlike other proteasome inhibitors, this compound has been found to be highly selective for the proteasome and does not affect other cellular processes. This makes it a valuable tool for studying the role of the proteasome in various cellular processes. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on N-benzyl-2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-butenamide. One area of interest is its potential use as a therapeutic agent for cancer. Further studies are needed to determine the efficacy of this compound in vivo and to identify any potential side effects. Another area of interest is its potential use as a tool for studying the role of the proteasome in various cellular processes. Further studies are needed to determine the specificity and selectivity of this compound for the proteasome and to identify any potential off-target effects. Additionally, further studies are needed to optimize the synthesis of this compound and to develop more efficient methods for its production.

Scientific Research Applications

N-benzyl-2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-butenamide has been found to have various applications in scientific research. One area of interest is its potential use as a proteasome inhibitor. Proteasomes are cellular structures that play a critical role in protein degradation, and inhibition of proteasome activity has been shown to have therapeutic potential for various diseases, including cancer. This compound has been found to inhibit proteasome activity in vitro and in vivo, making it a promising candidate for further study in this area.

properties

IUPAC Name

(Z)-N-benzyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-23-15-9-7-14(8-10-15)16(20)11-17(21)18(22)19-12-13-5-3-2-4-6-13/h2-11,20H,12H2,1H3,(H,19,22)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHXPABQGCMFEG-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=CC(=O)C(=O)NCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C/C(=O)C(=O)NCC2=CC=CC=C2)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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